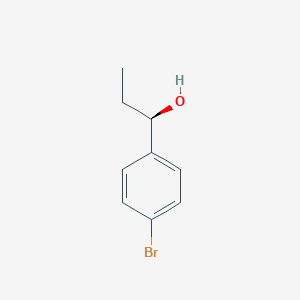

(R)-1-(4-Bromophenyl)-1-propanol

説明

Structure

3D Structure

特性

IUPAC Name |

(1R)-1-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFTKHAIDWIDC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426206 | |

| Record name | (R)-1-(4-Bromophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112777-66-9 | |

| Record name | (R)-1-(4-Bromophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategies for the Enantioselective Synthesis of R 1 4 Bromophenyl 1 Propanol

Asymmetric Catalytic Methodologies

Asymmetric catalysis offers a powerful and efficient means to produce enantiomerically enriched compounds. These methods utilize a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Chiral Ligand-Mediated Reductions (e.g., Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation)

The reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)-1-propanone, is a common strategy. Chiral ligands complexed with metal catalysts, such as ruthenium or rhodium, can effectively control the stereochemical outcome of hydrogenation and transfer hydrogenation reactions. These ligands create a chiral environment around the metal center, directing the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. While specific examples for the synthesis of (R)-1-(4-Bromophenyl)-1-propanol are not abundant in the readily available literature, the principles of these reactions are well-established for a wide range of similar substrates.

Organocatalytic Approaches for Stereocontrol

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a significant tool in asymmetric synthesis. For the synthesis of chiral alcohols, organocatalysts can be employed in various ways. For instance, chiral Brønsted acids, such as chiral phosphoric acids, can activate carbonyl compounds towards nucleophilic attack. nih.govnih.gov In the context of producing (R)-1-(4-Bromophenyl)-1-propanol, an organocatalyst could be used to direct the enantioselective addition of a propanol (B110389) equivalent to 4-bromobenzaldehyde (B125591) or the reduction of 1-(4-bromophenyl)-1-propanone. Research has demonstrated the effectiveness of chiral phosphoric acids in catalyzing asymmetric allenylboration reactions to produce homopropargyl alcohols with high diastereo- and enantioselectivities. nih.govnih.gov While not a direct synthesis of the target compound, this illustrates the potential of organocatalysis in controlling stereocenters.

Metal-Mediated Enantioselective Transformations

Various metal-mediated reactions can be rendered enantioselective through the use of chiral ligands. For the synthesis of (R)-1-(4-Bromophenyl)-1-propanol, this could involve the enantioselective addition of an organometallic reagent (e.g., a propyl Grignard or organozinc reagent) to 4-bromobenzaldehyde in the presence of a chiral ligand. The chiral ligand coordinates to the metal center of the reagent, influencing the facial selectivity of the addition to the aldehyde and resulting in the formation of one enantiomer of the alcohol in excess.

Biocatalytic Approaches Utilizing Enzymes

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. Enzymes often operate under mild conditions and can exhibit exquisite enantio-, regio-, and chemoselectivity, making them attractive for the synthesis of chiral compounds. manchester.ac.uknih.gov

Enzymatic Kinetic Resolution of Racemic 1-(4-Bromophenyl)-1-propanol

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the two enantiomers. For racemic 1-(4-bromophenyl)-1-propanol, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. Lipases are commonly used for this purpose due to their broad substrate scope and commercial availability. nih.govnih.govmdpi.com For example, Novozym 435, an immobilized form of Candida antarctica lipase B, has shown high enantioselectivity in the resolution of similar racemic alcohols. nih.gov The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution. nih.gov

Table 1: Examples of Enzymatic Kinetic Resolution of Racemic Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Result | Reference |

| Novozym 435 | (R,S)-1-phenyl-1-propanol | Lauric acid | Toluene (B28343) | 95% ee (S)-enantiomer | nih.gov |

| Candida antarctica lipase B (Novozym 435) | (R/S)-1-phenyl-2-propyn-1-ol | Vinyl acetate (B1210297) | n-hexane | 93.25% ee, 48.78% conversion | nih.gov |

| Candida rugosa MY lipase | (R, S)-1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | [EMIM][BF4]/Toluene | 96.2% ee (product) | mdpi.com |

Asymmetric Bioreductions of Prochiral Ketones (e.g., 1-(4-Bromophenyl)-1-propanone)

A more direct and atom-economical approach than kinetic resolution is the asymmetric reduction of a prochiral ketone, 1-(4-bromophenyl)-1-propanone, to the desired (R)-alcohol. This is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often found in microorganisms like yeast and bacteria, can exhibit high enantioselectivity. uni-pannon.hu By selecting an appropriate enzyme, it is possible to produce (R)-1-(4-bromophenyl)-1-propanol with high yield and optical purity. The process often requires a cofactor, such as NADH or NADPH, which can be regenerated in situ using a sacrificial alcohol like isopropanol (B130326). nih.gov The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, can simplify the process by providing the necessary enzymes and cofactor regeneration system. uni-pannon.hu

Table 2: Examples of Asymmetric Bioreduction of Ketones

| Enzyme/Organism | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Horse-liver ADH (recombinant) | 2-phenylpropionaldehyde | (S)-2-phenyl-1-propanol | High | uni-pannon.hu |

| Saccharomyces cerevisiae | 2-phenylpropionaldehyde | (S)-2-phenyl-1-propanol | Low | uni-pannon.hu |

| Lactobacillus kefir ADH | Various propargylic ketones | (R)-propargylic alcohols | Not specified | nih.gov |

| Thermoanaerobacter brokii ADH | Various propargylic ketones | (S)-propargylic alcohols | Not specified | nih.gov |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform key stereoselective transformations within a chemical synthesis sequence. For the production of (R)-1-(4-bromophenyl)-1-propanol, the primary chemoenzymatic approach involves the asymmetric reduction of a prochiral ketone precursor, 1-(4-bromophenyl)propan-1-one. This method is advantageous due to the mild reaction conditions and the exceptional enantioselectivity often achieved by biocatalysts. mdpi-res.com

Various microorganisms and isolated enzymes have been investigated for their ability to reduce acetophenone (B1666503) derivatives to the corresponding chiral alcohols. researchgate.netresearchgate.net The stereochemical outcome of these bioreductions, whether yielding the (R)- or (S)-enantiomer, is dependent on the specific enzyme used, often following Prelog's rule or anti-Prelog selectivity. researchgate.net

For instance, research has shown that certain microbial strains can effectively catalyze the reduction of 4-bromoacetophenone, a closely related substrate, to the (R)-alcohol. Specifically, the yeast Geotrichum candidum has been reported to reduce 4-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol with high conversion (98.9%) and excellent enantiomeric excess (>99% ee). researchgate.net Similarly, the fungus Aspergillus niger has demonstrated the ability to produce the (R)-enantiomer with 100% conversion and enantiomeric excess. researchgate.net While these examples focus on the ethanol (B145695) analogue, the substrate scope of these biocatalysts often extends to slightly larger ketones like 1-(4-bromophenyl)propan-1-one.

The efficiency of these biotransformations is influenced by several factors, including pH, temperature, substrate concentration, and the presence of co-solvents. Optimization of these parameters is crucial for achieving high yields and enantioselectivity. The use of whole-cell biocatalysts is common, offering a cost-effective solution by avoiding the need for enzyme purification. mdpi-res.comresearchgate.net

Table 1: Chemoenzymatic Reduction of 4-Bromoacetophenone

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Geotrichum candidum | 4-Bromoacetophenone | (R)-1-(4-bromophenyl)ethanol | 98.9 | >99 |

| Aspergillus niger | 4-Bromoacetophenone | (R)-1-(4-bromophenyl)ethanol | 98.4 | 100 |

| Trichoderma harzianum | 4-Bromoacetophenone | (R)-1-(4-bromophenyl)ethanol | 98.5 | 98 |

Chiral Auxiliary and Chiral Pool Strategies

Beyond enzymatic methods, classical organic synthesis offers robust strategies for controlling stereochemistry, including the use of chiral auxiliaries and the derivation from naturally occurring chiral molecules (the chiral pool).

Diastereoselective Synthesis via Chiral Auxiliaries

The chiral auxiliary approach involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established method involves the use of Evans oxazolidinone auxiliaries. williams.edu In a typical sequence for a related synthesis, an oxazolidinone is first acylated with propionyl chloride to form an N-propionyl imide. Deprotonation of this imide with a strong base generates a rigid (Z)-enolate. williams.edu The subsequent reaction of this enolate with an electrophile proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. While this specific application to generate (R)-1-(4-bromophenyl)-1-propanol is not detailed in the provided search results, the general principle is widely applicable. For the synthesis of the target compound, a related strategy could involve the diastereoselective reduction of a ketone bearing a chiral auxiliary.

Another example of a chiral auxiliary is (R)-phenylglycinol, which can be used in Strecker-type reactions to synthesize chiral amino acids. nih.gov Although not directly applicable to the synthesis of the target alcohol, it illustrates the principle of using a recoverable and reusable chiral molecule to induce stereoselectivity.

Derivation from Existing Chiral Precursors

The chiral pool strategy utilizes readily available and enantiomerically pure natural products as starting materials. These precursors already contain one or more stereocenters, which can be elaborated through chemical transformations to the desired target molecule.

For the synthesis of (R)-1-(4-bromophenyl)-1-propanol, a suitable chiral precursor would be an enantiomerically pure compound that can be converted to the target alcohol. For instance, (S)-ethyl 3-(4-bromophenyl)butanoate, which can be synthesized via an enantioselective Michael addition using a chiral BINAP ligand, could potentially serve as a precursor. orgsyn.org The butanoate could be reduced and the resulting carbon chain modified to yield the desired propanol.

Another potential chiral precursor could be a chiral sulfinimine. A reported synthesis of (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride utilizes a diastereoselective trifluoromethylation of a chiral sulfinimine derived from 4-bromobenzaldehyde. researchgate.net This highlights a strategy where a chiral auxiliary is used to direct the formation of a stereocenter, which is then carried through subsequent reactions. A similar approach starting from a suitable chiral precursor derived from the chiral pool could be envisioned for the synthesis of (R)-1-(4-bromophenyl)-1-propanol.

Stereochemical Characterization and Purity Assessment of R 1 4 Bromophenyl 1 Propanol

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule involves unequivocally assigning the spatial arrangement of its atoms. Several powerful techniques are utilized for this purpose.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule. nih.gov This technique provides an unambiguous and precise three-dimensional structure of a crystalline compound at the atomic level. nih.govresearchgate.net For molecules like (R)-1-(4-Bromophenyl)-1-propanol, which may not readily form crystals suitable for X-ray diffraction, derivatization is a common strategy.

By reacting the alcohol with a chiral derivatizing agent of known absolute configuration, a diastereomer is formed. This diastereomer often has a higher propensity to crystallize. The resulting crystal structure reveals the relative stereochemistry of all chiral centers. Since the absolute configuration of the derivatizing agent is known, the absolute configuration of the original alcohol can be unequivocally determined. tcichemicals.com

For instance, reacting (R)-1-(4-Bromophenyl)-1-propanol with a chiral carboxylic acid could yield a diastereomeric ester. The analysis of the crystal structure of this ester would confirm the (R) configuration of the alcohol. The process involves measuring the diffraction pattern of X-rays passing through the single crystal, which provides the electron density map of the molecule, and subsequently, the precise arrangement of its atoms. researchgate.netmdpi.com

Spectroscopic Methods for Chiral Assignment (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism)

Spectroscopic methods offer a powerful alternative to crystallography, particularly for compounds in solution.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is highly sensitive to the three-dimensional structure of a molecule and provides a unique spectral fingerprint for each enantiomer. wikipedia.org The absolute configuration of (R)-1-(4-Bromophenyl)-1-propanol can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, such as those based on Density Functional Theory (DFT). wikipedia.orgnih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov

Electronic Circular Dichroism (ECD) is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum, probing electronic transitions. encyclopedia.pub It measures the differential absorption of left and right circularly polarized UV light. encyclopedia.pub Similar to VCD, the experimental ECD spectrum of (R)-1-(4-Bromophenyl)-1-propanol can be compared with theoretical calculations to determine its absolute configuration. encyclopedia.pub The presence of the bromophenyl chromophore in the molecule makes it particularly amenable to ECD analysis.

Chemical Derivatization for Stereochemical Correlation

Chemical derivatization for stereochemical correlation is a widely used method that involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org These diastereomers possess distinct physical and spectroscopic properties, most notably in their Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. researchgate.netnih.gov By reacting (R)-1-(4-Bromophenyl)-1-propanol with both (R)- and (S)-MTPA, two different diastereomeric esters are formed. Analysis of the ¹H or ¹⁹F NMR spectra of these esters reveals systematic differences in the chemical shifts of protons or fluorine atoms near the newly formed chiral center. libretexts.orgresearchgate.net Based on an empirical model of the conformation of the MTPA esters, these chemical shift differences can be correlated to the absolute configuration of the original alcohol. libretexts.orgresearchgate.net

Quantitative Analysis of Enantiomeric Excess

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Its accurate determination is crucial in many applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds. tsijournals.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. sigmaaldrich.com

For the analysis of (R)-1-(4-Bromophenyl)-1-propanol, a suitable chiral column, such as one based on polysaccharide derivatives like cellulose (B213188) or amylose, would be selected. mdpi.comresearchgate.net A mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), is then optimized to achieve baseline separation of the (R)- and (S)-enantiomers. tsijournals.commdpi.com The detector, usually a UV detector set at a wavelength where the compound absorbs, quantifies the amount of each enantiomer. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method for 1-(4-Bromophenyl)-1-propanol

| Parameter | Condition |

| Column | Chiral Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

This table represents a typical starting point for method development. Actual conditions may vary based on the specific column and instrumentation used.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.czjiangnan.edu.cn Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. hplc.sk

For the analysis of (R)-1-(4-Bromophenyl)-1-propanol, the compound would be injected into the heated GC inlet, where it is vaporized and carried by an inert gas through the chiral column. The differential interactions between the enantiomers and the CSP cause them to travel through the column at different rates, resulting in their separation. gcms.cz A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection and quantification.

To improve volatility and peak shape, the alcohol group of (R)-1-(4-Bromophenyl)-1-propanol may be derivatized, for example, by converting it into its acetate (B1210297) or trimethylsilyl (B98337) ether derivative prior to analysis.

Table 2: Exemplary Chiral GC Method for 1-(4-Bromophenyl)-1-propanol

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsa) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Start at 100 °C, ramp to 180 °C at 5 °C/min |

| Injector Temp. | 250 °C |

| Detector Temp. | 270 °C (FID) |

| Injection Mode | Split |

This table provides an example set of conditions. The specific column, temperature program, and other parameters would need to be optimized for the specific application.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. In its standard application, NMR spectra of enantiomers are identical because they are isochronous, meaning their corresponding nuclei resonate at the same frequency. However, in the presence of a chiral environment, the enantiomers can be distinguished. This is achieved by using chiral auxiliaries, such as chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs), which interact with the enantiomers to form transient diastereomeric complexes. wikipedia.orgharvard.edu These diastereomeric complexes are no longer mirror images and, as a result, their corresponding nuclei exhibit different chemical shifts (diastereotopic shifts), leading to the separation of signals for the two enantiomers in the NMR spectrum. nih.gov

The magnitude of the separation between the signals of the two enantiomers, known as the chemical shift non-equivalence (ΔΔδ), allows for the quantification of the enantiomeric excess (ee) of the sample by integrating the respective signals. nih.gov The choice of the chiral auxiliary is crucial and depends on the functional groups present in the analyte. For alcohols like (R)-1-(4-Bromophenyl)-1-propanol, reagents capable of hydrogen bonding or coordination with the hydroxyl group are particularly effective.

Detailed Research Findings:

While specific research detailing the use of chiral shift reagents for the analysis of (R)-1-(4-Bromophenyl)-1-propanol is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds. A notable example is the chiral discrimination of the closely related racemic 1-(4-bromophenyl)ethanol (B1212655).

In a study by Pal, Chaudhari, and Suryaprakash, the enantiomers of racemic 1-(4-bromophenyl)ethanol were successfully resolved in the ¹H NMR spectrum using a chiral solvating agent. researchgate.net The protocol involved the formation of a ternary ion-pair complex using enantiopure mandelic acid and 4-dimethylaminopyridine (B28879) (DMAP) as the chiral auxiliary system. researchgate.netnih.gov The interaction of this chiral system with the enantiomers of the alcohol led to observable chemical shift differences for the protons in the vicinity of the chiral center.

The following table illustrates the kind of data that can be obtained from such an experiment, showing the chemical shift non-equivalence for the protons of racemic 1-(4-bromophenyl)ethanol in the presence of a chiral solvating agent system.

| Proton | Chemical Shift Non-Equivalence (ΔΔδ) in ppm |

|---|---|

| H(a) - Methine Proton (CH-OH) | 0.08 |

This data is for the analogous compound rac-1-(4-bromophenyl)ethanol and serves as an illustrative example.

The methine proton (H-a), being directly attached to the stereogenic center, typically exhibits the most significant chemical shift non-equivalence, making it an ideal signal for determining the enantiomeric excess. researchgate.net By integrating the separated signals for the (R) and (S) enantiomers, the ratio of the two can be accurately calculated.

The effectiveness of the chiral discrimination depends on several factors, including the choice of the chiral solvating agent, the solvent, the temperature, and the concentration of both the analyte and the chiral auxiliary. epfl.ch Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are another class of reagents that can be used. These paramagnetic complexes coordinate to the hydroxyl group of the alcohol, inducing large shifts in the resonance frequencies of nearby protons. nih.gov The magnitude of these lanthanide-induced shifts (LIS) is dependent on the distance and angle between the lanthanide ion and the specific proton, leading to different shifts for the protons in the diastereomeric complexes.

For (R)-1-(4-Bromophenyl)-1-propanol, the protons that would be expected to show the most significant chemical shift non-equivalence in the presence of a chiral shift reagent are the methine proton (H-1), the methylene (B1212753) protons of the ethyl group (H-2'), and the aromatic protons ortho to the carbinol group. The expected ¹H NMR signals for the parent compound in the absence of a chiral shift reagent are detailed in the table below, based on analogous structures.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (AA'BB' system) | ~7.2-7.5 | m | - |

| Methine Proton (CH-OH) | ~4.6 | t | ~6.6 |

| Methylene Protons (CH₂) | ~1.7-1.9 | m | - |

| Methyl Protons (CH₃) | ~0.9 | t | ~7.2 |

These are approximate values based on structurally similar compounds like 1-phenylpropan-1-ol and 1-(4-bromophenyl)ethanol and may vary slightly for the target compound. rsc.org

In a typical experiment to determine the enantiomeric purity of a sample of (R)-1-(4-Bromophenyl)-1-propanol, the sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃), and a substoichiometric amount of a chiral shift reagent, such as (R)-Pirkle's alcohol or Eu(hfc)₃, would be added incrementally. The ¹H NMR spectrum would be recorded after each addition, and the signals, particularly the methine proton signal, would be monitored for splitting into two distinct resonances corresponding to the (R) and (S) enantiomers. The ratio of the integrals of these separated signals would then provide a direct measure of the enantiomeric excess of the sample.

Mechanistic Investigations of Reactions Involving R 1 4 Bromophenyl 1 Propanol

Reaction Pathway Elucidation in Synthetic Transformations

The primary route for the synthesis of (R)-1-(4-Bromophenyl)-1-propanol involves the asymmetric reduction of the corresponding prochiral ketone, 4-bromopropiophenone. The elucidation of the reaction pathway primarily revolves around understanding the sequence of events at the molecular level during this transformation.

One of the well-explored pathways is the biocatalytic reduction using whole-cell microorganisms. Organisms such as Geotrichum candidum and Aspergillus niger have been shown to effectively reduce 4-bromoacetophenone, a close structural analog, to the corresponding (R)-alcohol with high conversion and enantiomeric excess. researchgate.net The reaction pathway in these biocatalytic systems involves the action of ketoreductase enzymes. These enzymes utilize a cofactor, typically NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), as a hydride source. The proposed pathway is as follows:

Cofactor Regeneration: The microbial cell regenerates NADPH from NADP+ through its metabolic processes, often by oxidizing a sacrificial co-substrate like glucose.

Substrate Binding: The 4-bromopropiophenone substrate binds to the active site of the ketoreductase enzyme. The specific orientation of the substrate within the chiral environment of the active site is critical for determining the stereochemical outcome.

Hydride Transfer: The regenerated NADPH molecule, also bound within the active site, transfers a hydride ion to the carbonyl carbon of the 4-bromopropiophenone. The enzyme's three-dimensional structure dictates that this transfer occurs preferentially to one of the two prochiral faces of the ketone, leading to the formation of the (R)-enantiomer.

Product Release: The resulting (R)-1-(4-Bromophenyl)-1-propanol is released from the active site, and the enzyme is ready for another catalytic cycle.

Another significant pathway involves chemo-catalytic asymmetric reduction . The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example. The generally accepted reaction pathway for this type of reduction involves the following steps:

Catalyst-Reagent Complex Formation: The oxazaborolidine catalyst coordinates with borane (B79455) (BH₃), the reducing agent, to form a chiral catalyst-borane complex. This complex is more reactive and sterically defined than free borane.

Ketone Coordination: The carbonyl oxygen of the 4-bromopropiophenone coordinates to the boron atom of the catalyst-borane complex. This coordination activates the ketone towards reduction.

Intramolecular Hydride Transfer: A hydride is transferred from the boron to the carbonyl carbon of the ketone via a six-membered ring transition state. The stereochemistry of the catalyst directs the hydride to a specific face of the ketone, leading to the preferential formation of the (R)-alcohol.

Product Release and Catalyst Turnover: The resulting alkoxyborane intermediate is hydrolyzed during workup to release the (R)-1-(4-Bromophenyl)-1-propanol, and the catalyst is regenerated for subsequent cycles.

Table 1: Comparison of Reaction Pathways for the Synthesis of (R)-1-(4-Bromophenyl)-1-propanol

| Feature | Biocatalytic Reduction | Chemo-catalytic (CBS) Reduction |

|---|---|---|

| Catalyst | Ketoreductase Enzyme | Chiral Oxazaborolidine |

| Reducing Agent | NADPH (from co-substrate) | Borane (BH₃) |

| Key Intermediate | Enzyme-Substrate-Cofactor Complex | Catalyst-Borane-Ketone Complex |

| Stereocontrol | Chiral environment of the enzyme active site | Chiral ligand of the oxazaborolidine |

| Reaction Conditions | Aqueous media, near neutral pH, ambient temperature | Anhydrous organic solvents, often low temperatures |

Transition State Analysis for Enantioselectivity Control

The enantioselectivity of the synthesis of (R)-1-(4-Bromophenyl)-1-propanol is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. A larger energy difference results in higher enantiomeric excess (e.e.).

In CBS reductions , the prevailing model for enantioselectivity is the boat-like transition state. The ketone coordinates to the boron atom in such a way that the larger substituent on the ketone (the 4-bromophenyl group) is positioned equatorially to minimize steric interactions with the chiral ligand of the oxazaborolidine catalyst. The smaller substituent (the ethyl group) occupies the axial position. This preferred orientation directs the hydride transfer to one face of the carbonyl, leading to the formation of the (R)-product. The transition state leading to the (S)-product would involve placing the larger 4-bromophenyl group in a more sterically hindered axial position, making this transition state higher in energy.

For biocatalytic reductions with ketoreductases, Prelog's rule is often used to predict the stereochemical outcome. This rule suggests that the enzyme will deliver the hydride to the re-face of the carbonyl if the larger substituent has a higher priority according to the Cahn-Ingold-Prelog rules, and the smaller substituent has a lower priority. However, the actual stereoselectivity is a result of complex interactions within the enzyme's active site, including hydrogen bonding, hydrophobic interactions, and steric hindrance, which collectively stabilize the transition state leading to the (R)-product over the one leading to the (S)-product.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for analyzing these transition states. By modeling the full catalyst-substrate complex, the geometries and energies of the competing transition states can be calculated, providing a quantitative understanding of the origins of enantioselectivity.

Kinetic Studies of Reaction Processes

Kinetic studies provide valuable insights into the rates and mechanisms of the reactions that form (R)-1-(4-Bromophenyl)-1-propanol. These studies typically involve measuring the reaction rate under varying concentrations of reactants and catalyst.

For the enzymatic reduction of 4-bromopropiophenone, the kinetics often follow the Michaelis-Menten model. The rate of the reaction (v) can be described by the equation:

v = (Vmax * [S]) / (Km + [S])

where:

Vmax is the maximum reaction rate.

[S] is the concentration of the substrate (4-bromopropiophenone).

Km is the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax.

Kinetic parameters such as Vmax and Km can be determined experimentally by measuring the initial reaction rates at different substrate concentrations. These parameters are crucial for comparing the efficiency of different enzymes or for optimizing reaction conditions in a bioreactor.

Table 2: Hypothetical Kinetic Data for the Enzymatic Reduction of 4-Bromopropiophenone

| Substrate Concentration (mM) | Initial Reaction Rate (µmol/min) |

|---|---|

| 1 | 5.0 |

| 2 | 8.3 |

| 5 | 14.3 |

| 10 | 20.0 |

| 20 | 25.0 |

In the case of chemo-catalytic reductions , the reaction rate is typically dependent on the concentrations of the substrate, the reducing agent, and the catalyst. For a CBS reduction, the rate law can be complex, but it is often found to be first order in the catalyst and the borane, and can be zero or first order in the ketone depending on the specific mechanism and reaction conditions.

Solvent Effects on Stereochemical Outcomes

The choice of solvent can have a profound impact on the stereochemical outcome of the synthesis of (R)-1-(4-Bromophenyl)-1-propanol, particularly in chemo-catalytic reactions. Solvents can influence the reaction by:

Solvating the transition state: Different solvents can stabilize the diastereomeric transition states to different extents. Polar solvents may stabilize a more polar transition state, while nonpolar solvents will favor a less polar one. This differential stabilization can alter the energy difference between the transition states and thus affect the enantioselectivity. researchgate.net

Altering catalyst conformation: The solvent can interact with the catalyst, potentially changing its conformation and, consequently, the chiral environment it presents to the substrate.

Influencing reagent aggregation: The state of aggregation of the reducing agent (e.g., borane) can be solvent-dependent, which can in turn affect the reaction rate and selectivity.

For instance, in many asymmetric reductions, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are preferred as they are less likely to interfere with the coordination of the substrate and the reducing agent to the chiral catalyst. In contrast, coordinating solvents like tetrahydrofuran (B95107) (THF) can sometimes compete for coordination sites on the catalyst, potentially lowering the enantioselectivity.

In biocatalytic reductions, the solvent is typically water, often with a co-solvent to improve the solubility of the hydrophobic substrate. The choice and concentration of the co-solvent can influence enzyme activity and stability, and in some cases, can also affect the enantioselectivity by altering the enzyme's conformation or the partitioning of the substrate into the active site. For example, the use of hydrophilic ionic liquids as co-solvents has been shown to improve the efficiency of similar bioreductions. nih.gov

Table 3: Effect of Solvent on the Enantioselective Reduction of an Analogous Ketone

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e. %) |

|---|---|---|

| n-Hexane | 1.88 | 85 |

| Toluene | 2.38 | 92 |

| Dichloromethane | 8.93 | 95 |

| Tetrahydrofuran (THF) | 7.58 | 88 |

| Acetonitrile | 37.5 | 75 |

Note: Data is illustrative and based on general trends observed in asymmetric reductions.

Applications of R 1 4 Bromophenyl 1 Propanol As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Chiral Scaffolds

The inherent chirality and functional group arrangement of (R)-1-(4-Bromophenyl)-1-propanol make it an invaluable starting material for the synthesis of complex chiral scaffolds, which form the core of many biologically active molecules and functional materials. The presence of the hydroxyl group allows for a variety of chemical transformations, while the stereocenter dictates the three-dimensional arrangement of the resulting molecule. The bromo-substituent on the phenyl ring offers a site for further functionalization, typically through cross-coupling reactions, enabling the introduction of diverse molecular fragments.

One notable application is its potential use as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The fundamental structure of (R)-1-(4-Bromophenyl)-1-propanol can be elaborated into more complex structures that can coordinate to metal centers, creating a chiral environment that can induce high levels of enantioselectivity in chemical reactions.

Preparation of Enantiopure Intermediates for Specialty Chemicals

The demand for enantiomerically pure compounds is ever-increasing, particularly in the pharmaceutical, agrochemical, and materials science sectors. nih.gov (R)-1-(4-Bromophenyl)-1-propanol serves as a crucial starting point for the synthesis of enantiopure intermediates that are subsequently converted into these high-value specialty chemicals.

A significant example of its utility is in the synthesis of precursors for chiral active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is often critical to its efficacy and safety, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. nih.gov The defined stereocenter in (R)-1-(4-Bromophenyl)-1-propanol allows for the synthesis of drug intermediates with the correct absolute configuration, a critical step in the development of single-enantiomer drugs. For instance, related chiral halohydrins have been utilized in the production of phenyl or substituted phenylalkylamine pharmaceutical agents.

Furthermore, this chiral alcohol is a valuable precursor for the synthesis of specialty chemicals such as chiral liquid crystals. The introduction of a chiral center into a liquid crystalline molecule can induce the formation of helical structures, leading to unique optical properties that are essential for applications in advanced display technologies. elsevierpure.comrsc.org

Development of Novel Synthetic Methodologies Incorporating the Chiral Alcohol

The unique reactivity of (R)-1-(4-Bromophenyl)-1-propanol has spurred the development of novel synthetic methodologies. Its ability to act as a chiral auxiliary is a key aspect of its utility. A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a reaction, after which it can be removed. nih.gov (R)-1-(4-Bromophenyl)-1-propanol has the potential to be used in this capacity, where the stereocenter directs the formation of new stereocenters in a predictable manner.

Research into stereoselective reactions has demonstrated the importance of chiral alcohols in controlling the three-dimensional outcome of chemical transformations. The hydroxyl group of (R)-1-(4-Bromophenyl)-1-propanol can be used to direct metal catalysts or reagents to a specific face of a prochiral substrate, leading to the formation of one enantiomer in excess.

Convergent and Divergent Synthetic Strategies

The functional handles present in (R)-1-(4-Bromophenyl)-1-propanol lend themselves well to both convergent and divergent synthetic strategies, which are hallmarks of efficient and flexible chemical synthesis.

In a convergent synthesis , different fragments of a complex target molecule are synthesized independently and then coupled together in the later stages. The bromo- and hydroxyl groups of (R)-1-(4-Bromophenyl)-1-propanol allow for its incorporation as a key chiral fragment into such a synthetic plan. For example, the bromine atom can participate in cross-coupling reactions to join with one part of the target molecule, while the hydroxyl group can be transformed to link with another fragment.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related but distinct compounds. (R)-1-(4-Bromophenyl)-1-propanol is an ideal starting point for such strategies. The hydroxyl group can be derivatized in numerous ways (e.g., etherification, esterification, oxidation), while the bromine atom can be replaced with a wide array of substituents via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the rapid generation of a diverse set of chiral molecules from a single, readily available starting material, which is particularly valuable in drug discovery and materials science for structure-activity relationship studies.

Below is a table summarizing the key synthetic transformations that can be performed on (R)-1-(4-Bromophenyl)-1-propanol, highlighting its utility in both convergent and divergent approaches.

| Functional Group | Reaction Type | Potential Products/Applications | Synthetic Strategy |

| Hydroxyl Group | Oxidation | Chiral ketones | Intermediate for further synthesis |

| Etherification | Chiral ethers | Modification of properties | |

| Esterification | Chiral esters | Prodrugs, liquid crystals | |

| Substitution | Chiral amines, azides, etc. | Introduction of new functionalities | |

| Bromo- Phenyl Group | Suzuki Coupling | Biaryl compounds | Building blocks for complex molecules |

| Sonogashira Coupling | Aryl alkynes | Intermediates for heterocycles, polymers | |

| Buchwald-Hartwig Amination | Aryl amines | Pharmaceutical intermediates | |

| Lithiation/Grignard Formation | Functionalized aromatics | Versatile intermediates |

Advanced Spectroscopic and Spectrometric Characterization of R 1 4 Bromophenyl 1 Propanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. For a chiral molecule like (R)-1-(4-Bromophenyl)-1-propanol, a combination of one-dimensional and multi-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR experiments are crucial for establishing the covalent framework of (R)-1-(4-Bromophenyl)-1-propanol by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In the spectrum of (R)-1-(4-Bromophenyl)-1-propanol, COSY would show a clear correlation between the methine proton (H1) and the adjacent methylene (B1212753) protons (H2). It would also confirm the coupling between the methylene protons (H2) and the terminal methyl protons (H3). The aromatic protons would also exhibit cross-peaks corresponding to their ortho-coupling relationships. youtube.comcopernicus.org

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbons. nih.gov It is highly sensitive and allows for the definitive assignment of each carbon atom that bears a proton. For instance, the signal for the carbinol carbon (C1) would show a cross-peak to the methine proton (H1), and the aromatic carbons C5/C9 and C6/C8 would correlate with their respective attached protons. ustc.edu.cnacs.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). uky.edu This is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. Key HMBC correlations for (R)-1-(4-Bromophenyl)-1-propanol would include cross-peaks from the methine proton (H1) to the ipso-aromatic carbon (C4) and the ortho-aromatic carbons (C5/C9). Similarly, the methyl protons (H3) would show a correlation to the methylene carbon (C2) and the carbinol carbon (C1), confirming the structure of the propyl chain. acs.orgresearchgate.net

The following table provides the expected NMR data for (R)-1-(4-Bromophenyl)-1-propanol, with assignments based on the combined interpretation of 1D and 2D NMR spectra.

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H → C) |

| 1 | ~4.8 (t) | ~75 | C2, C3, C4, C5/C9 |

| 2 | ~1.7 (m) | ~32 | C1, C3, C4 |

| 3 | ~0.9 (t) | ~10 | C1, C2 |

| 4 | - | ~143 | - |

| 5/9 | ~7.2 (d) | ~128 | C1, C4, C6/C8, C7 |

| 6/8 | ~7.5 (d) | ~131 | C4, C5/C9, C7 |

| 7 | - | ~121 | - |

| OH | Variable | - | C1, C2 |

The flexible nature of the propanol (B110389) side chain in (R)-1-(4-Bromophenyl)-1-propanol means the molecule exists as an ensemble of rapidly interconverting conformers in solution. NMR relaxation studies can provide insight into these dynamic processes and the preferred spatial arrangement of the molecule.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for determining the through-space proximity of protons. mdpi.comnih.gov For (R)-1-(4-Bromophenyl)-1-propanol, a NOESY experiment could reveal correlations between the methine proton (H1) and the ortho-protons of the phenyl ring (H5/H9). The intensity of these cross-peaks is related to the average distance between these protons, which in turn depends on the rotational preference around the C1-C4 single bond. arxiv.orgmdpi.com This information helps to characterize the dominant conformations of the chiral side chain relative to the aromatic ring.

Furthermore, advanced relaxation experiments, such as the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times or rotating-frame Overhauser effect spectroscopy (ROESY), can probe molecular motions on different timescales. nih.gov These studies can quantify the degree of flexibility at different points in the molecule, such as the rotation of the methyl group and the tumbling of the entire molecule, providing a detailed picture of its conformational dynamics in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass and, by extension, the elemental composition and structure of a molecule.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the molecular ion, which can be used to confirm its elemental formula. For (R)-1-(4-Bromophenyl)-1-propanol, with the chemical formula C₉H₁₁BrO, the theoretical exact mass can be calculated. nih.gov

HRMS analysis would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in two prominent peaks in the mass spectrum, [M]⁺ and [M+2]⁺, separated by two mass units and having similar intensities. The precise mass measurement of these ions would unequivocally confirm the elemental composition of the compound. copernicus.org

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

| [C₉H₁₁⁷⁹BrO]⁺ | ⁷⁹Br | 213.99933 |

| [C₉H₁₁⁸¹BrO]⁺ | ⁸¹Br | 215.99728 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion of (R)-1-(4-Bromophenyl)-1-propanol) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure. nih.gov

The fragmentation of benzylic alcohols like this compound is predictable. libretexts.orgyoutube.com Common fragmentation pathways include:

Loss of Water: A prominent fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion, leading to a fragment ion at m/z 196/198. youtube.comchadsprep.com

Alpha-Cleavage: Cleavage of the C1-C2 bond (alpha-cleavage) is a characteristic fragmentation for alcohols. This would result in the loss of an ethyl radical (•C₂H₅, 29 Da) and the formation of a resonance-stabilized 4-bromobenzaldehyde (B125591) oxonium ion at m/z 185/187. youtube.comlibretexts.org

Benzylic Cleavage: Cleavage can also lead to the formation of a bromotropylium ion or related aromatic fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 214/216 | 196/198 | H₂O | [C₉H₉Br]⁺ |

| 214/216 | 185/187 | •C₂H₅ | [C₇H₆BrO]⁺ |

| 214/216 | 157/159 | C₃H₆O | [C₆H₄Br]⁺ |

| 214/216 | 135 | •Br, •C₂H₅ | [C₇H₇O]⁺ |

| 185/187 | 157/159 | CO | [C₆H₆Br]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint by probing the vibrations of chemical bonds. nih.gov The spectra for (R)-1-(4-Bromophenyl)-1-propanol would be expected to be identical to its (S)-enantiomer and the racemic mixture, as enantiomers have the same vibrational modes.

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. libretexts.orgresearchgate.net Other key absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹), a strong C-O stretching vibration (around 1100-1000 cm⁻¹), and a characteristic C-Br stretching absorption at lower wavenumbers (typically 600-500 cm⁻¹). nih.govnist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often produce strong Raman signals. The symmetric C-H stretching and C-C backbone vibrations would also be clearly visible. The C-Br stretch would also be Raman active. rsc.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (H-bonded) | 3600 - 3200 (broad) | IR (strong) |

| Aromatic C-H Stretch | 3100 - 3000 | IR (medium), Raman (medium) |

| Aliphatic C-H Stretch | 2980 - 2850 | IR (strong), Raman (strong) |

| Aromatic C=C Stretch | 1600 - 1450 | IR (medium), Raman (strong) |

| C-O Stretch | 1100 - 1000 | IR (strong) |

| C-Br Stretch | 600 - 500 | IR (medium), Raman (strong) |

Vibrational Analysis for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the structural confirmation of molecules. By probing the characteristic vibrations of different functional groups, these techniques provide a molecular fingerprint, allowing for detailed structural assignments. While specific experimental FT-IR and Raman spectra for (R)-1-(4-Bromophenyl)-1-propanol are not widely available in the public domain, a thorough analysis can be constructed based on the well-established characteristic frequencies of its constituent functional groups and data from analogous compounds.

The primary vibrational modes of (R)-1-(4-Bromophenyl)-1-propanol can be attributed to the hydroxyl group, the alkyl chain, and the substituted benzene (B151609) ring.

O-H Vibrations: The hydroxyl group gives rise to a prominent, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. In dilute solutions, a sharper, less intense band corresponding to the "free" O-H stretch may be observed at higher wavenumbers (around 3600-3650 cm⁻¹). The O-H in-plane bending vibration is expected to appear in the region of 1200-1450 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanol chain are observed just below 3000 cm⁻¹. The C-H bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂ and CH₃ groups occur in the fingerprint region (below 1500 cm⁻¹).

C-O Stretching: The C-O stretching vibration in secondary alcohols like (R)-1-(4-Bromophenyl)-1-propanol is a strong band typically found in the 1100-1200 cm⁻¹ region of the FT-IR spectrum.

Aromatic Ring Vibrations: The carbon-carbon stretching vibrations within the benzene ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectra. For a 1,4-disubstituted (para) benzene ring, characteristic out-of-plane (OOP) C-H bending vibrations are expected in the 800-850 cm⁻¹ range, which are often strong and diagnostically useful.

C-Br Vibration: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹, due to the heavy mass of the bromine atom.

A representative table of expected vibrational frequencies for (R)-1-(4-Bromophenyl)-1-propanol, based on data from analogous compounds and general spectroscopic principles, is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| O-H Stretch (H-bonded) | Alcohol | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Benzene Ring | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | Propanol Chain | 2850-2970 | Strong | Strong |

| C=C Stretch | Benzene Ring | 1450-1600 | Medium-Strong | Strong |

| O-H Bend | Alcohol | 1200-1450 | Medium | Weak |

| C-O Stretch | Secondary Alcohol | 1100-1200 | Strong | Medium |

| Aromatic C-H OOP Bend | p-Disubstituted Benzene | 800-850 | Strong | Weak |

| C-Br Stretch | Bromo-Aromatic | 500-650 | Medium | Strong |

This table is illustrative and based on general spectroscopic correlations and data for analogous compounds. Actual experimental values may vary.

Conformational Analysis via Vibrational Spectroscopy

The conformational landscape of (R)-1-(4-Bromophenyl)-1-propanol is primarily determined by the rotation around the Cα-Cβ and Cα-Ph bonds. The relative energies of the different conformers are influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-electron system of the benzene ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are invaluable for predicting the stable conformers and their corresponding vibrational spectra (including VCD). chemspider.com By comparing the calculated spectra of different conformers with experimental data, the predominant conformation in solution can be identified.

For a molecule like (R)-1-(4-Bromophenyl)-1-propanol, several low-energy conformers can be postulated. The nomenclature often describes the dihedral angles of key substituents. For instance, the orientation of the hydroxyl group relative to the ethyl group and the phenyl ring can be described as gauche or anti.

A representative table outlining possible stable conformers and their expected relative stability is provided below. The stability is generally dictated by minimizing steric interactions between the bulky phenyl, hydroxyl, and ethyl groups.

| Conformer | Dihedral Angle (H-O-Cα-Cβ) | Dihedral Angle (O-Cα-Cβ-Cγ) | Expected Relative Energy | Key Interactions |

| Conformer 1 (gauche) | ~60° | ~60° | Lowest | Minimizes steric clash between phenyl and ethyl groups. |

| Conformer 2 (anti) | ~180° | ~60° | Higher | Potential steric interaction between hydroxyl and ethyl groups. |

| Conformer 3 (gauche) | ~60° | ~180° | Intermediate | Favorable staggering of the ethyl group. |

This table is a simplified representation of the potential conformational space. The actual relative energies would require detailed computational analysis.

The VCD spectrum is particularly sensitive to these conformational differences. For example, the sign and intensity of the VCD bands associated with the C-O and O-H bending modes can vary significantly between different conformers. By comparing the experimentally observed VCD spectrum with the Boltzmann-averaged calculated spectra of the different conformers, a quantitative assessment of the conformational population in solution can be achieved. This provides a detailed picture of the three-dimensional structure of (R)-1-(4-Bromophenyl)-1-propanol in its native environment.

Future Research Directions and Emerging Opportunities in R 1 4 Bromophenyl 1 Propanol Chemistry

Exploration of More Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is driving the exploration of more environmentally benign methods for synthesizing chiral alcohols. frontiersin.org For (R)-1-(4-Bromophenyl)-1-propanol, this involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic and biocatalytic processes.

Biocatalysis, in particular, offers a promising avenue for sustainable synthesis. nih.gov The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), can facilitate the highly enantioselective reduction of the corresponding ketone, 4'-bromopropiophenone (B130284). nih.govresearchgate.net These enzymatic reactions typically occur in aqueous media under mild conditions, significantly reducing waste and energy consumption. nih.gov For instance, research has demonstrated the successful asymmetric reduction of aromatic ketones to chiral alcohols using robust ADHs, achieving high enantiomeric excess (ee). nih.gov A study on the asymmetric reduction of the related 1-(4-bromophenyl)-ethanone using Aspergillus niger resulted in 100% conversion and an enantiomeric excess greater than 99%. researchgate.net Such systems can be further optimized by employing co-enzyme regeneration systems, making the process more economically viable for large-scale production. nih.gov

Another key area is the development of catalytic reductions using heterogeneous catalysts, which can be easily recovered and reused. Green chemistry principles also encourage the use of safer, renewable solvents and minimizing derivatization steps. frontiersin.orgacs.org

Table 1: Examples of Sustainable Synthesis Research

| Catalyst Type | Substrate Example | Product | Key Findings | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Aromatic Ketones | Chiral Aromatic Alcohols | High enantioselectivity and activity. A bienzyme system raised the tolerated substrate concentration. | nih.gov |

| Aspergillus niger | 1-(4-Bromo-phenyl)-ethanone | (R)-1-(4-Bromo-phenyl)-ethanol | Excellent enantiomeric excess (>99%) and 100% conversion in batch culture. | researchgate.net |

| Lactobacillus paracasei | 1-(benzofuran-2-yl)ethan-1-one | (S)-1-(benzofuran-2-yl)ethanol | Efficient bioreduction yielding the chiral alcohol in approximately 92% yield. | frontiersin.org |

| D-lactate dehydrogenase (D-LDH) and formate (B1220265) dehydrogenase (FDH) | Keto acid salt | R-hydroxy acid | Key step in an aqueous enzymatic reduction with efficient cofactor regeneration. | nih.gov |

Development of Novel Derivatization Strategies for Functionalization

Future research will also focus on developing new ways to chemically modify (R)-1-(4-Bromophenyl)-1-propanol to create a wider range of useful derivatives. A significant area of interest is the direct functionalization of carbon-hydrogen (C–H) bonds, which avoids the need for pre-functionalized starting materials. acs.org

Recent advances in metallaphotoredox catalysis have enabled the functionalization of benzylic C–H bonds, a type of bond present in (R)-1-(4-Bromophenyl)-1-propanol. rsc.org This strategy could allow for the introduction of various functional groups at the benzylic position with high selectivity. acs.org For example, rhodium-catalyzed C-H insertion reactions of aryldiazoacetates into benzyl (B1604629) silyl (B83357) ethers have been shown to proceed with high diastereoselectivity and enantioselectivity, offering a pathway to complex chiral molecules. nih.gov

These modern synthetic methods could be applied to (R)-1-(4-Bromophenyl)-1-propanol to generate novel derivatives that would be difficult to access through traditional synthetic routes. Such strategies provide a powerful tool for diversifying the molecular architecture and exploring new chemical space. acs.org

Table 2: Research in Novel Functionalization Strategies

| Method | Target Bond | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Metallaphotoredox Catalysis | Benzylic C(sp³)–H | Uses light and a combination of metal catalysts to activate C-H bonds for alkylation or other modifications. | Direct, late-stage functionalization of the propanol (B110389) backbone. | rsc.org |

| Rhodium-Catalyzed C-H Insertion | Benzylic C-H | Highly diastereoselective and enantioselective functionalization using chiral dirhodium catalysts. | Synthesis of complex derivatives with multiple stereocenters. | nih.gov |

| Copper-Catalyzed Functionalization | Benzylic C–H | Allows for the introduction of fluorine or nitrogen-containing groups at the benzylic position. | Creation of novel fluorinated or aminated analogs. | acs.org |

Integration into Flow Chemistry Systems for Scalable Production

For (R)-1-(4-Bromophenyl)-1-propanol to be utilized in industrial applications, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing. springernature.com This technology allows for better control over reaction parameters like temperature and pressure, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.govuc.pt

The synthesis of chiral alcohols has been successfully adapted to continuous-flow systems. nih.gov For example, chemoenzymatic dynamic kinetic resolutions (DKR) of racemic alcohols have been performed in continuous-flow reactors, yielding enantiopure esters with high productivity. mdpi.com Such a system could be designed for the resolution of racemic 1-(4-bromophenyl)-1-propanol. Furthermore, multi-step syntheses can be "telescoped" in a flow setup, where the output of one reactor is fed directly into the next, eliminating the need for intermediate purification steps and reducing waste. rsc.org The integration of biocatalysts, such as immobilized enzymes, into packed-bed flow reactors is a particularly promising approach for the scalable and sustainable production of chiral alcohols. researchgate.netrsc.orgmdpi.com

Table 3: Flow Chemistry Applications for Chiral Alcohol Synthesis

| System Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Chemoenzymatic Continuous-Flow | Dynamic Kinetic Resolution (DKR) of racemic alcohols | High selectivity, circumvents catalyst incompatibility, better conversion than batch. | mdpi.com |

| Fixed-Bed Continuous Reactor | Integrated oxidation and stereoselective reduction | 100% atom economy, ~95% conversion, ~100% selectivity to (R) or (S) alcohol. | rsc.org |

| Multi-enzyme Flow Reactor | Cofactor-dependent biocatalysis | Overcomes challenges of cofactor loss and enzyme immobilization, outperforming previous systems. | researchgate.net |

| Microreactor Cascade | Transketolase and transaminase-catalyzed reactions | Full conversion in continuous-flow, compartmentalization allows for individual pH optimization for each step. | nih.gov |

Advanced Catalyst Design for Highly Enantioselective Transformations

The cornerstone of producing enantiomerically pure (R)-1-(4-Bromophenyl)-1-propanol is the catalyst used in the asymmetric transformation. Future research will continue to push the boundaries of catalyst design to achieve even higher efficiency and selectivity.

In the realm of biocatalysis , efforts are directed at discovering and engineering novel enzymes with enhanced stability, broader substrate scope, and tailored selectivity. nih.govnih.gov This includes enzymes that can perform enantioselective hydroxylation or highly specific reductions of prochiral ketones. acs.org

In metal catalysis , the development of new chiral ligands is crucial. Cooperative catalysis, where two different catalysts work in concert, is an emerging strategy. For example, Pd(II)/chiral norbornene cooperative catalysis has been used for the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols. rsc.org Similar strategies could be envisioned for the synthesis of (R)-1-(4-Bromophenyl)-1-propanol. Ruthenium-catalyzed asymmetric transfer hydrogenation is another powerful tool for the synthesis of chiral alcohols, offering an inexpensive and green alternative to other methods. acs.org

Organocatalysis , which uses small, metal-free organic molecules to catalyze reactions, is also a rapidly advancing field. Chiral phosphoric acids, for instance, have been used in the desymmetrization of prochiral compounds to create chiral molecules with high enantioselectivity. nih.gov Designing new organocatalysts for the asymmetric reduction of 4'-bromopropiophenone could provide a cost-effective and environmentally friendly synthetic route.

Table 4: Advances in Catalyst Design for Enantioselective Synthesis

| Catalyst Class | Specific Example/Strategy | Substrate/Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| Metal Catalysis | Pd(II)/chiral norbornene cooperative catalysis | Racemic secondary ortho-bromobenzyl alcohols | Enantioconvergent synthesis of chiral fluorenols with excellent enantioselectivities (90–99% ee). | rsc.org |

| Metal Catalysis | Ruthenium-catalyzed asymmetric transfer hydrogenation | Unprotected α-amino ketones | High yields and excellent enantioselectivities for chiral 1,2-amino alcohols. | acs.org |

| Metal Catalysis | Zirconium-catalyzed asymmetric carboalumination (ZACA) | Alkenes | Highly efficient method for creating stereochemically pure polypropionates. | nih.gov |

| Biocatalysis | Alcohol Dehydrogenase (ADH) from Lactobacillus kefir or Thermoanaerobacter brokii | Racemic propargylic alcohols | Deracemization to yield enantiomerically pure (R)- or (S)-alcohols. | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Prochiral calix frontiersin.orgarenes | Asymmetric amination with high yields and enantioselectivities. | nih.gov |

Q & A

Q. What are the established synthetic routes for (R)-1-(4-Bromophenyl)-1-propanol, and how do reaction conditions influence enantiomeric purity?

Answer: Synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 1-(4-bromophenyl)-1-propanone) using chiral catalysts. For example:

Q. Critical factors affecting purity :

- Solvent polarity (aprotic solvents like THF favor higher ee).

- Temperature (lower temps reduce racemization).

- Catalyst loading (excess may decrease selectivity due to side reactions).

Q. How is the stereochemistry of (R)-1-(4-Bromophenyl)-1-propanol confirmed experimentally?

Answer:

- Chiral chromatography : Use chiral GC or HPLC columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for structurally similar bromophenyl alcohols (e.g., (E)-1-(4-bromophenyl)-3-(2-furyl)prop-2-en-1-one) .

- Optical rotation : Compare measured [α]D values with literature data (e.g., >+20° for R-configuration in ethanol) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing (R)-1-(4-Bromophenyl)-1-propanol with minimal racemization?

Answer:

- DFT calculations : Simulate transition states to identify steric/electronic barriers to racemization. For example, B3LYP/6-31G* models predict energy differences between R and S pathways in ketone reductions .

- Solvent effects : COSMO-RS models predict solvent interactions that stabilize chiral intermediates (e.g., dichloromethane vs. toluene) .

- Machine learning : Train models on existing enantioselective reaction datasets to predict optimal catalysts/conditions .

Case Study :

A 2023 study achieved 98% ee using DFT-guided CBS catalyst modifications, reducing activation energy by 15 kJ/mol compared to the baseline .

Q. What analytical strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Answer:

- Cross-validation : Compare results from chiral GC, HPLC, and polarimetry to rule out method-specific artifacts .

- Impurity profiling : LC-MS identifies byproducts (e.g., oxidized or dimerized species) that may skew ee measurements .

- Batch consistency : Ensure starting material purity (e.g., >99% 4-bromophenylpropanone) to avoid kinetic resolution interference .

Example Conflict :

A 2022 study reported 95% ee via GC but 89% via HPLC. Root-cause analysis traced this to a co-eluting impurity in GC, resolved by gradient elution HPLC .

Q. How does the bromophenyl group influence the compound’s reactivity in nucleophilic substitutions or coupling reactions?

Answer:

- Steric effects : The para-bromo group enhances aryl ring stability but may hinder nucleophilic attack at the β-carbon.

- Electronic effects : Bromine’s electron-withdrawing nature activates the propanol hydroxyl for Mitsunobu reactions (e.g., forming ethers with >80% yield) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃), retaining stereochemistry .

Q. What role does (R)-1-(4-Bromophenyl)-1-propanol serve in pharmaceutical intermediate synthesis?

Answer:

- Chiral building block : Used in β-blockers (e.g., analogues of propranolol) and antiviral agents .

- Protection/deprotection : The hydroxyl group is selectively protected (e.g., as TBS ether) for iterative synthesis of polyols .

- Case Study : A 2024 study incorporated this compound into a protease inhibitor scaffold, achieving IC₅₀ = 12 nM against SARS-CoV-2 Mpro .

Q. How are solvent-free or green chemistry approaches applied to synthesize this compound?

Answer:

- Mechanochemical synthesis : Ball-milling 4-bromophenylpropanone with NaBH₄ and chiral ligands achieves 88% ee without solvents .

- Microwave-assisted : Reduces reaction time from 24h to 2h while maintaining >90% ee .

- Biocatalysis in DES : Deep eutectic solvents (e.g., choline chloride/glycerol) enhance enzyme stability, enabling reuse for 5 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。